o-Tolylmagnesium chloride

Catalog No.
S1894353
CAS No.
33872-80-9
M.F
C7H7ClMg
M. Wt
150.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Tolylmagnesium chloride

CAS Number

33872-80-9

Product Name

o-Tolylmagnesium chloride

IUPAC Name

magnesium;methylbenzene;chloride

Molecular Formula

C7H7ClMg

Molecular Weight

150.89 g/mol

InChI

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

LQVSLLSEXLZRRH-UHFFFAOYSA-M

SMILES

CC1=CC=CC=[C-]1.[Mg+2].[Cl-]

Canonical SMILES

CC1=CC=CC=[C-]1.[Mg+2].[Cl-]

o-Tolylmagnesium chloride is an organomagnesium compound commonly used as a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation, a fundamental step in the synthesis of many organic compounds .

o-Tolylmagnesium chloride (o-ToluMgCl), also known as 2-Tolylmagnesium chloride, is an organomagnesium compound belonging to the class of Grignard reagents. Grignard reagents are a cornerstone of organic synthesis, acting as a nucleophilic carbon source for the formation of carbon-carbon and carbon-heteroatom bonds []. o-Tolylmagnesium chloride specifically introduces a o-tolyl group (2-methylphenyl) into organic molecules.


Molecular Structure Analysis

o-Tolylmagnesium chloride has the molecular formula C7H7ClMg. The central atom is magnesium (Mg) bonded to a chlorine atom (Cl) and a o-tolyl group (C6H4CH3). The magnesium atom also has a vacant orbital that can accept an electron pair, making the compound a Lewis acid. The presence of the aromatic ring and the electropositive magnesium center contributes to the polarity of the molecule.


Chemical Reactions Analysis

The primary function of o-Tolylmagnesium chloride in scientific research is its participation in various organic synthesis reactions. Here are some key reactions:

  • Synthesis: o-Tolylmagnesium chloride is typically synthesized by the reaction of magnesium metal with o-chlorotoluene in an anhydrous ether solvent like diethyl ether (Et2O) or tetrahydrofuran (THF) [].
Mg  + o-ClC6H4CH3  -->  o-TolylMgCl             (Eq. 1)
  • Nucleophilic addition: o-Tolylmagnesium chloride acts as a nucleophile due to the negative charge density on the carbon atom adjacent to the magnesium. It reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form secondary or tertiary alcohols [].
o-TolylMgCl + R2C=O --> R2CH(OMgCl)-o-Tolyl --> R2CH-o-Tolyl + MgClOH        (Eq. 2)
  • Grignard metathesis: o-Tolylmagnesium chloride can undergo metathesis reactions with certain metal halides to form new organometallic compounds.
o-TolylMgCl + CuBr --> o-TolylCu + MgClBr          (Eq. 3)

Hydrogen Bond Acceptor Count

2

Exact Mass

150.0086696 g/mol

Monoisotopic Mass

150.0086696 g/mol

Heavy Atom Count

9

UNII

GUL3ABU3P5

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40.62%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H228 (59.38%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

33872-80-9

General Manufacturing Information

Magnesium, chloro(2-methylphenyl)-: ACTIVE

Dates

Modify: 2023-08-16

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